1,2,3-Butanetriol

Catalog No.
S584362
CAS No.
4435-50-1
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Butanetriol

CAS Number

4435-50-1

Product Name

1,2,3-Butanetriol

IUPAC Name

butane-1,2,3-triol

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3

InChI Key

YAXKTBLXMTYWDQ-UHFFFAOYSA-N

SMILES

CC(C(CO)O)O

Canonical SMILES

CC(C(CO)O)O

The exact mass of the compound 1,2,3-Butanetriol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3-Butanetriol is a highly soluble, four-carbon aliphatic triol characterized by three adjacent hydroxyl groups on a linear chain. As a viscous, colorless liquid at room temperature, it serves as a critical low-molecular-weight polyol and chemical intermediate across multiple industrial sectors. Its procurement relevance is primarily driven by its specific steric profile and hydrogen-bonding capacity, which make it a highly effective cross-linking agent in polyurethane resin synthesis, a stable cryoprotectant for biological vitrification, and a precise precursor for targeted diols and energetic plasticizers. Unlike simpler polyols, its asymmetric carbon backbone provides distinct rheological and thermal properties that are essential for advanced material formulations [1].

Substituting 1,2,3-butanetriol with its structural isomer, 1,2,4-butanetriol, or common triols like glycerol, fundamentally alters downstream application performance and reaction pathways. In catalytic hydrodeoxygenation, the specific positioning of the hydroxyl groups on 1,2,3-butanetriol dictates the exclusive formation of 1,3-butanediol and 2,3-butanediol, whereas 1,2,4-butanetriol strictly yields 1,4-butanediol, making them non-interchangeable as precursors [1]. Furthermore, in cryopreservation workflows, 1,2,4-butanetriol fails to stabilize the amorphous glassy state upon rewarming, leading to detrimental ice crystallization—a problem effectively mitigated by the superior glass-forming tendency of 1,2,3-butanetriol [2]. In polymer formulations, the adjacent hydroxyl groups of 1,2,3-butanetriol provide a different cross-linking density and steric hindrance compared to symmetrical triols, meaning generic substitution will compromise the flexibility and processability of specialized polyurethane resins.

Superior Amorphous State Stability in Cryopreservation Workflows

When formulating vitrification solutions for complex tissues, the stability of the amorphous state during the rewarming phase is critical to prevent cell-damaging devitrification. Studies evaluating four-carbon polyalcohols demonstrate that 1,2,3-butanetriol exhibits exceptionally high stability of the amorphous state on rewarming, ranking just after dimethylsulfoxide (DMSO) and 1,3-butanediol. In stark contrast, solutions of 1,2,4-butanetriol lack this high stability and predominantly form ice under identical cooling and rewarming conditions[1].

Evidence DimensionGlass-forming tendency and amorphous stability on rewarming
Target Compound Data1,2,3-Butanetriol ranks in the top tier (alongside DMSO) for amorphous state stability on rewarming.
Comparator Or Baseline1,2,4-Butanetriol (demonstrates inferior stability and higher ice crystallization).
Quantified Difference1,2,3-butanetriol prevents devitrification (ice formation), whereas 1,2,4-butanetriol fails to stabilize the glass phase.
ConditionsAqueous solutions of linear saturated polyalcohols cooled and rewarmed at controlled rates.

Buyers formulating advanced cryoprotectants must select 1,2,3-butanetriol over its 1,2,4-isomer to ensure reliable, ice-free vitrification and recovery of biological samples.

Strict Selectivity in Catalytic Hydrodeoxygenation

The structural isomerism of butanetriols strictly controls the product distribution during catalytic hydrodeoxygenation (HDO). Over an inverse Pt-WOx catalyst, the HDO of 1,2,3-butanetriol selectively yields 1,3-butanediol and 2,3-butanediol via specific C-O cleavage pathways. Conversely, the HDO of 1,2,4-butanetriol is kinetically favored to produce 1,4-butanediol, demonstrating a complete divergence in reaction pathways [1].

Evidence DimensionDownstream diol product selectivity
Target Compound Data1,2,3-Butanetriol yields 1,3-butanediol and 2,3-butanediol.
Comparator Or Baseline1,2,4-Butanetriol (yields 1,4-butanediol).
Quantified Difference100% divergence in primary diol product pathways based on the initial triol isomer selected.
ConditionsHydrodeoxygenation over inverse Pt-WOx catalysts under high hydrogen coverage.

Procurement teams sourcing precursors for specific butanediol isomers must procure the exact butanetriol isomer to avoid total synthesis failure.

Optimal Rheological Profile for Polymer and Resin Processing

As a low-molecular-weight polyol used in resin synthesis, the dynamic viscosity of the cross-linking agent directly impacts mixing and processability. 1,2,3-Butanetriol exhibits a measured dynamic viscosity of 1.6 Pa·s under dry conditions at 294–295 K. This is significantly lower and more processable than corresponding four-carbon tetrols (e.g., 1,2,3,4-butanetetrol), which reach viscosities up to 37 Pa·s, while remaining slightly more viscous than standard glycerol [1].

Evidence DimensionAbsolute dynamic viscosity (dry)
Target Compound Data1.6 Pa·s at 294–295 K.
Comparator Or Baseline1,2,3,4-Butanetetrol (~37 Pa·s).
Quantified Difference>20-fold reduction in dynamic viscosity compared to the tetrol analog.
ConditionsDry conditions at room temperature (294–295 K) using bead mobility techniques.

The intermediate viscosity of 1,2,3-butanetriol ensures excellent flowability and rapid homogenization when blended with diisocyanates in polyurethane manufacturing.

Differentiated Energetic Plasticizer Backbone

1,2,3-Butanetriol is a direct precursor to 1,2,3-butanetriol trinitrate (methylglycerol trinitrate), an energetic plasticizer. While nitroglycerin (derived from glycerol) is the standard baseline, 1,2,3-butanetriol trinitrate offers a modified physical profile, including different volatility and distinct gelatinization behavior with nitrocellulose, while maintaining a highly comparable energetic output to other butanetriol trinitrate isomers [1].

Evidence DimensionEnergetic plasticizer properties
Target Compound Data1,2,3-Butanetriol trinitrate (isomer of BTTN).
Comparator Or BaselineNitroglycerin (glycerol trinitrate).
Quantified DifferenceProvides isomeric energetic properties but with altered physical properties (volatility/gelatinization) compared to standard nitroglycerin.
ConditionsNitration with nitric/sulfuric acid mixtures and subsequent formulation into double-base powders.

Defense and aerospace buyers can utilize 1,2,3-butanetriol to synthesize specialized plasticizers that tune the mechanical and thermal stability of solid propellants.

Cryoprotectant Formulations for Tissue Vitrification

Driven by its superior ability to stabilize the amorphous state and prevent devitrification upon rewarming, 1,2,3-butanetriol is an ideal component in advanced vitrification solutions for complex biological tissues and cells[1].

Precursor for Specialty Butanediols via Hydrodeoxygenation

Because its specific hydroxyl arrangement strictly dictates C-O cleavage pathways, 1,2,3-butanetriol is the required precursor for the selective catalytic synthesis of 1,3-butanediol and 2,3-butanediol, completely avoiding 1,4-butanediol formation [2].

Cross-Linking Agent in Polyurethane Resins and Inks

Leveraging its optimal dynamic viscosity (1.6 Pa·s) and tri-functional hydroxyl groups, 1,2,3-butanetriol acts as an excellent low-molecular-weight cross-linker, improving the processability, flexibility, and chemical resistance of polyurethane-based printing inks and coatings [3].

Synthesis of Energetic Plasticizers

1,2,3-Butanetriol is nitrated to produce 1,2,3-butanetriol trinitrate, serving as an alternative energetic plasticizer to nitroglycerin in double-base propellants, allowing formulators to adjust volatility and nitrocellulose gelatinization [4].

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4435-50-1

Wikipedia

1,2,3-butanetriol

Dates

Last modified: 08-15-2023

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